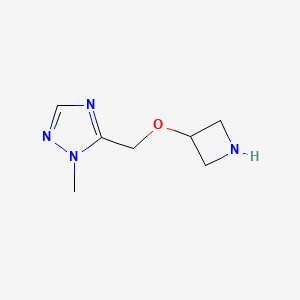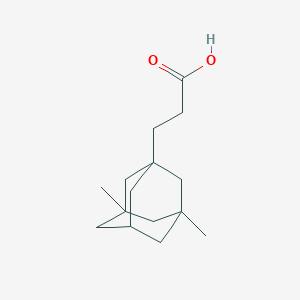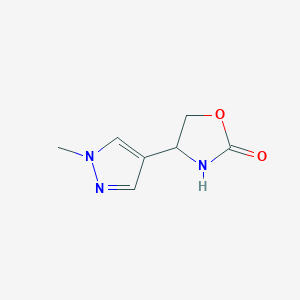
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which is dissolved in acetonitrile and stirred at 65°C for several hours. The reaction is then quenched with water and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
Aplicaciones Científicas De Investigación
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is unique due to its specific combination of azetidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
5-(azetidin-3-yloxymethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3 |
Clave InChI |
YKMHDBZZBYANJI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)

